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Compound of Interest

3-Chloro-4-methyl-7-
Compound Name: )
hydroxycoumarin

Cat. No.: B041647

An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin

This technical guide provides a comprehensive overview of 3-Chloro-4-methyl-7-
hydroxycoumarin, a molecule of interest in the fields of biochemistry and drug development.
The guide details its discovery and history, chemical synthesis, physicochemical properties,
and biological activities, with a focus on its enzyme inhibitory and antioxidant properties.
Experimental protocols and pathway diagrams are included to provide a practical resource for
researchers, scientists, and drug development professionals.

Discovery and History

The history of 3-Chloro-4-methyl-7-hydroxycoumarin, also known as Chlorferon, is
intrinsically linked to the development and use of the organophosphate pesticide coumaphos.
[1][2] Coumaphos was introduced in the mid-1950s as an ectoparasiticide for livestock to
control ticks, mites, flies, and fleas.[1][2][3]

3-Chloro-4-methyl-7-hydroxycoumarin was identified as a major metabolite and hydrolysis
product of coumaphos.[4] Its discovery, therefore, followed the widespread use and subsequent
metabolic and environmental studies of coumaphos. While the precise date of its first isolation
or synthesis is not readily available in the public domain, its significance grew with the need to
understand the metabolism and environmental fate of its parent compound. In the United
States, coumaphos was registered as a pesticide in 1979 and underwent reregistration in 2006.

[5]
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Chemical Properties and Synthesis

3-Chloro-4-methyl-7-hydroxycoumarin is an organochlorine compound derived from 4-
methylumbelliferone.[6] It is a white to off-white solid with a melting point of 240-244 °C.[6]

hvsicochemical .

Property Value Reference
CAS Number 6174-86-3 [6]
Molecular Formula C10H7ClOs3 [6]
Molecular Weight 210.61 g/mol [6]
Melting Point 240-244 °C [6]
Appearance White to off-white powder [6]

Chlorferon, 3-Chloro-4-
Synonyms . 617]
methylumbelliferone

Chemical Synthesis

The synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin is typically achieved through a
Pechmann condensation reaction.[8][9] This method involves the condensation of a phenol with
a [3-ketoester in the presence of an acid catalyst.

A general procedure for the synthesis of 7-hydroxy-4-methylcoumarin derivatives via
Pechmann condensation is as follows:

e Reaction Setup: A solution of resorcinol (1 equivalent) in a suitable solvent (e.g., dioxane or
solvent-free) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[8]

e Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to
the cooled reaction mixture (0-10 °C).[8]

o Addition of B-Ketoester: Ethyl 2-chloroacetoacetate (1.2 equivalents) is added dropwise to
the mixture while maintaining the temperature.
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e Reaction: The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to
allow the condensation and cyclization to occur.[8]

o Workup: After the reaction is complete, the mixture is poured into cold water to precipitate
the crude product.

« Purification: The precipitate is collected by filtration, washed with water, and can be further
purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final
product.[8]

Synthesis Workflow of 3-Chloro-4-methyl-7-hydroxycoumarin
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Caption: Synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin via Pechmann Condensation.

Biological Activity

3-Chloro-4-methyl-7-hydroxycoumarin has been shown to exhibit several biological
activities, including enzyme inhibition and antioxidant effects. It is recognized for its inhibitory
activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BUuChEg), as well as
moderate to weak a-glucosidase inhibitory and antioxidant scavenging activity.[4]

Cholinesterase Inhibition

As a coumarin derivative, this compound is of interest for its potential to inhibit cholinesterases.
Such inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a
therapeutic strategy for conditions like Alzheimer's disease.[10]

A common method to determine AChE inhibitory activity is the spectrophotometric method
developed by Ellman.[11]

» Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine
iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the
chromogen, and a solution of acetylcholinesterase enzyme.

o Assay Procedure:

o In a 96-well plate, add the phosphate buffer, the test compound solution (at various
concentrations), and the AChE solution.

o Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g.,
37 °C).

o Initiate the reaction by adding the DTNB and ATCI solutions.
o Measure the absorbance at 412 nm at regular intervals.

o Data Analysis: The rate of the reaction is determined by the change in absorbance over time.
The percentage of inhibition is calculated by comparing the reaction rates in the presence
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and absence of the inhibitor. The ICso value, the concentration of the inhibitor that causes
50% inhibition of the enzyme activity, is then determined.

a-Glucosidase Inhibition

a-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of
carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

o Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of a-glucosidase, and
a solution of p-nitrophenyl-a-D-glucopyranoside (pNPG) as the substrate.[12]

e Assay Procedure:

o In a 96-well plate, add the phosphate buffer, the test compound solution, and the a-
glucosidase solution.

o Incubate the mixture for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37
°C).

o Start the reaction by adding the pNPG solution.

o After a further incubation period (e.g., 20 minutes), stop the reaction by adding a solution
of sodium carbonate.[12]

o Measure the absorbance of the resulting p-nitrophenol at 405 nm.

o Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance
compared to a control without the inhibitor. The ICso value is determined from a dose-
response curve.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated by their ability to scavenge
free radicals.

» Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a
suitable solvent like methanol or ethanol.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.protocols.io/view/in-vitro-alpha-glucosidase-inhibitory-assay-5jyl8nm88l2w/v1
https://www.protocols.io/view/in-vitro-alpha-glucosidase-inhibitory-assay-5jyl8nm88l2w/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Assay Procedure:

o In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the
test compound.

o Incubate the mixture in the dark at room temperature for a specified time (e.g., 30
minutes).

o Measure the absorbance of the solution at a wavelength around 517 nm.

o Data Analysis: The scavenging activity is determined by the decrease in absorbance of the
DPPH solution. The ICso value, representing the concentration of the compound required to
scavenge 50% of the DPPH radicals, is calculated.

Quantitative Data on Related Coumarin Derivatives

While specific ICso values for 3-Chloro-4-methyl-7-hydroxycoumarin are not readily available
in the cited literature, the following table presents data for other coumarin derivatives to provide
context for the potential activity of this class of compounds.

Target
Compound Class ICs0 Range Reference
Enzymel/Assay
7-Hydroxycoumarin Acetylcholinesterase
o 1.6 UM - 442 uM [13][14]
Derivatives (AChE)
] o Butyrylcholinesterase
Coumarin Derivatives 2.0nM - 442 yM [14]
(BChE)
Hydroxycoumarin .
o o-Glucosidase 589 nM - 4.81 uM [15]
Derivatives
) o DPPH Radical ICso values vary
Coumarin Derivatives ) ) [16][17][18]
Scavenging widely

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the
signaling pathways directly modulated by 3-Chloro-4-methyl-7-hydroxycoumarin. However,
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based on its primary biological activity as a cholinesterase inhibitor, its mechanism of action
can be illustrated.

General Mechanism of Cholinesterase Inhibition

3-Chloro-4-methyl-7-
hydroxycoumarin

Chglinergic Synapse
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/
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Caption: Inhibition of Acetylcholinesterase by 3-Chloro-4-methyl-7-hydroxycoumarin.

By inhibiting acetylcholinesterase, 3-Chloro-4-methyl-7-hydroxycoumarin prevents the
breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine
and prolonged stimulation of postsynaptic receptors, which is the basis for its potential
therapeutic effects in neurodegenerative diseases.

Conclusion
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3-Chloro-4-methyl-7-hydroxycoumarin is a coumarin derivative with a history tied to the
pesticide coumaphos. Its synthesis is well-established, and it exhibits a range of interesting
biological activities, most notably the inhibition of cholinesterases and a-glucosidase, as well as
antioxidant properties. While further research is needed to fully elucidate its specific
mechanisms of action and potential therapeutic applications, this guide provides a solid
foundation of its known chemical and biological properties for researchers and drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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